Cas no 2229363-41-9 (tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenylcarbamate)
tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-1892185
- 2229363-41-9
- tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenyl]carbamate
- tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenylcarbamate
-
- Inchi: 1S/C15H19FN4O2/c1-15(2,3)22-14(21)19-12-6-5-9(16)7-10(12)13-11(17)8-18-20(13)4/h5-8H,17H2,1-4H3,(H,19,21)
- InChI Key: AAPCGTTWDBXGDN-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)C1=C(C=NN1C)N)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 306.14920402g/mol
- Monoisotopic Mass: 306.14920402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 82.2Ų
tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1892185-0.05g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenyl]carbamate |
2229363-41-9 | 0.05g |
$1056.0 | 2023-09-18 | ||
| Enamine | EN300-1892185-0.1g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenyl]carbamate |
2229363-41-9 | 0.1g |
$1106.0 | 2023-09-18 | ||
| Enamine | EN300-1892185-0.25g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenyl]carbamate |
2229363-41-9 | 0.25g |
$1156.0 | 2023-09-18 | ||
| Enamine | EN300-1892185-0.5g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenyl]carbamate |
2229363-41-9 | 0.5g |
$1207.0 | 2023-09-18 | ||
| Enamine | EN300-1892185-1.0g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenyl]carbamate |
2229363-41-9 | 1g |
$1256.0 | 2023-06-03 | ||
| Enamine | EN300-1892185-2.5g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenyl]carbamate |
2229363-41-9 | 2.5g |
$2464.0 | 2023-09-18 | ||
| Enamine | EN300-1892185-5.0g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenyl]carbamate |
2229363-41-9 | 5g |
$3645.0 | 2023-06-03 | ||
| Enamine | EN300-1892185-10.0g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenyl]carbamate |
2229363-41-9 | 10g |
$5405.0 | 2023-06-03 | ||
| Enamine | EN300-1892185-1g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenyl]carbamate |
2229363-41-9 | 1g |
$1256.0 | 2023-09-18 | ||
| Enamine | EN300-1892185-5g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenyl]carbamate |
2229363-41-9 | 5g |
$3645.0 | 2023-09-18 |
tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenylcarbamate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenylcarbamate
Introduction to Tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenylcarbamate (CAS No. 2229363-41-9)
Tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenylcarbamate, with the CAS number 2229363-41-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study and development.
The molecular structure of tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenylcarbamate incorporates several key functional groups that contribute to its unique chemical properties. The presence of a tert-butyl group provides steric hindrance, which can influence the compound's solubility and metabolic stability. Additionally, the combination of a pyrazole ring and a fluorophenyl moiety introduces potential binding sites for interaction with biological targets.
Recent research in the field of drug discovery has highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Pyrazole derivatives, in particular, have shown remarkable potential due to their ability to modulate various biological pathways. The study of tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenylcarbamate has revealed its potential as a lead compound in the design of drugs targeting inflammatory and immunomodulatory pathways.
In vitro studies have demonstrated that this compound exhibits inhibitory activity against several enzymes and receptors involved in inflammatory responses. The fluorine atom in the phenyl ring enhances the compound's binding affinity by increasing lipophilicity and electronic effects. These properties make it an attractive candidate for further development into a therapeutic agent.
The synthesis of tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenylcarbamate involves multi-step organic reactions, including condensation, nucleophilic substitution, and protection-deprotection strategies. The use of advanced synthetic techniques ensures high yield and purity, which are crucial for pharmaceutical applications. Researchers have optimized synthetic routes to minimize side reactions and improve scalability.
One of the most compelling aspects of this compound is its potential in modulating immune responses. The pyrazole ring interacts with various immune receptors, including those involved in T-cell signaling and cytokine production. This interaction has been explored in preclinical models, where tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenylcarbamate has shown promise in reducing inflammation and modulating autoimmune diseases.
The fluorine substituent on the phenyl ring also contributes to the compound's pharmacological profile by enhancing its metabolic stability. This property is particularly important for drugs that require prolonged half-life to maintain efficacy. Additionally, the tert-butyl group provides additional steric bulk, which can prevent unwanted interactions with non-target proteins.
Current research is focused on understanding the mechanism of action of tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenylcarbamate at a molecular level. Advanced techniques such as X-ray crystallography and computational modeling are being employed to elucidate how this compound interacts with biological targets. These studies aim to provide insights into its binding mode and identify potential modifications that could enhance its therapeutic efficacy.
The development of novel pharmaceutical agents often involves iterative testing and optimization. Researchers are exploring derivatives of tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-fluorophenylcarbamate to improve its pharmacokinetic properties and target specificity. By modifying functional groups or introducing new moieties, scientists hope to develop more effective drugs with fewer side effects.
The impact of this research extends beyond academic studies, as it has implications for drug development pipelines in pharmaceutical companies. Companies are increasingly investing in innovative compounds like tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-ylyl)-4-fluorophenylcarbamate due to their potential therapeutic benefits. Collaborative efforts between academic researchers and industry scientists are essential for translating these findings into clinical applications.
In conclusion, tert-butyl N-(2-(pyridin-N'-methylideneamino)phenyliminomethyl)benzamidine CAS No 2229363 41 9 represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activities make it a valuable compound for further research and development. As our understanding of its mechanisms continues to grow, so too does its potential as a therapeutic agent.
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